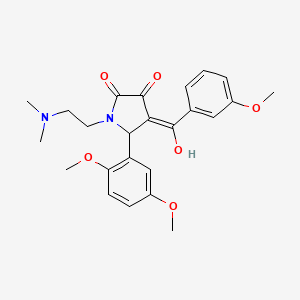
5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H28N2O6 and its molecular weight is 440.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one, also known by its chemical formula C23H26N2O5, is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C23H26N2O5
- Molecular Weight : 410.46 g/mol
- Predicted Boiling Point : 592.1 ± 50.0 °C
- Density : 1.245 ± 0.06 g/cm³
- pKa : 4.50 ± 1.00
These properties suggest that the compound has a stable structure suitable for various biological interactions.
Research indicates that this compound functions as a potent antagonist for the N-formyl peptide receptor 1 (FPR1). FPR1 is involved in several inflammatory processes and immune responses. The compound's ability to inhibit human neutrophil calcium flux, chemotaxis, and adhesion to epithelial cells highlights its potential in modulating immune responses .
Anticancer Properties
A study identified the compound as part of a broader screening for anticancer agents. It demonstrated significant inhibitory effects on cancer cell lines, suggesting that it may interfere with pathways critical for tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis of similar pyrrole compounds has shown that modifications at specific positions can enhance or diminish biological activity. For instance, the presence of hydrophobic groups at certain positions was found to be crucial for FPR1 antagonist activity .
Study on Neutrophil Activity
In a pivotal study, various analogs of the compound were tested for their ability to inhibit FPR-dependent signaling in neutrophils. The results indicated that compounds similar to this compound effectively reduced inflammatory responses in vitro, suggesting a potential therapeutic application in treating inflammatory diseases .
Antioxidant Activity
While the primary focus has been on its role as an FPR1 antagonist, preliminary studies also indicate antioxidant properties that may contribute to its overall therapeutic profile. This dual action could provide benefits in conditions characterized by oxidative stress alongside inflammation .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O5 |
| Molecular Weight | 410.46 g/mol |
| Boiling Point | 592.1 ± 50.0 °C |
| Density | 1.245 ± 0.06 g/cm³ |
| pKa | 4.50 ± 1.00 |
| FPR1 Antagonist Activity | Potent |
| Anticancer Activity | Significant inhibition |
| Antioxidant Activity | Preliminary evidence |
Eigenschaften
IUPAC Name |
(4E)-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-25(2)11-12-26-21(18-14-17(31-4)9-10-19(18)32-5)20(23(28)24(26)29)22(27)15-7-6-8-16(13-15)30-3/h6-10,13-14,21,27H,11-12H2,1-5H3/b22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDGAGPETFKPJO-LSDHQDQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













